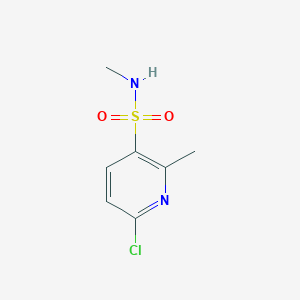![molecular formula C12H22N2O2 B6318785 tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate CAS No. 1682624-72-1](/img/structure/B6318785.png)
tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a spiro[33]heptane ring system with an amino group and a tert-butyl carbamate moiety
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Métodos De Preparación
The synthesis of tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate typically involves the following steps:
Formation of the spirocyclic intermediate: The spiro[3.3]heptane ring system is synthesized through a series of cyclization reactions. This involves the use of appropriate starting materials and reagents to form the spirocyclic core.
Introduction of the amino group: The amino group is introduced into the spirocyclic intermediate through nucleophilic substitution or other suitable reactions.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate protecting group.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reactions typically target the carbonyl group in the carbamate moiety.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1S,4r,6R)-6-aminospiro[3.3]heptan-1-yl]carbamate: This compound has a similar spirocyclic structure but differs in the position of the amino group.
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-1-yl]carbamate: This compound also has a spirocyclic structure but with different substituents on the ring system.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[(7S)-2-aminospiro[3.3]heptan-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBVCBCBXDETB-XEVUQIKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
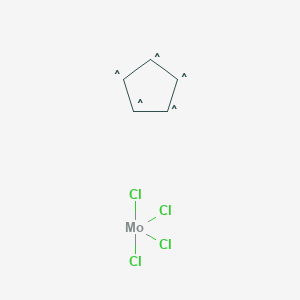
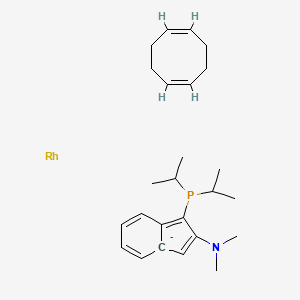


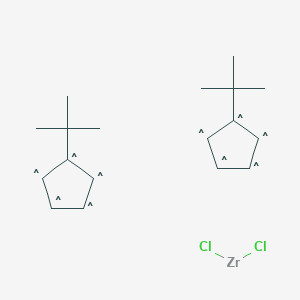
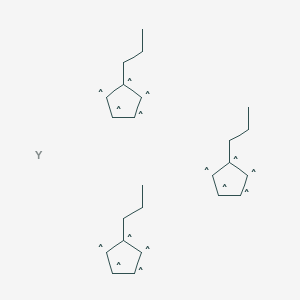
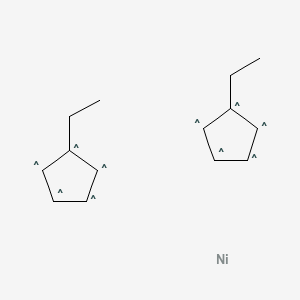
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
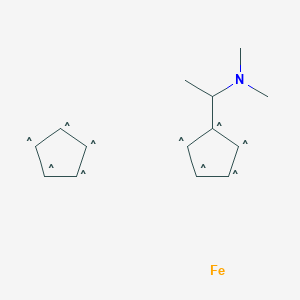
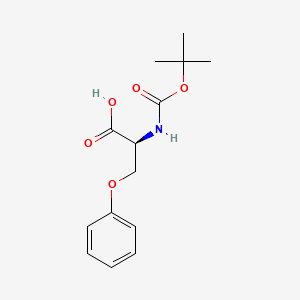
![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

